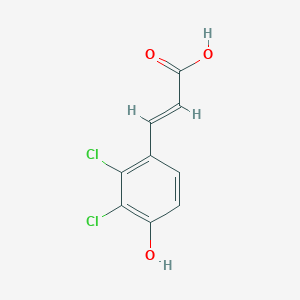
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid typically involves the reaction of 2,3-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-(2,3-Dichloro-4-hydroxyphenyl)propionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the hydroxyl group, which can scavenge free radicals and prevent oxidative damage. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with only one chlorine atom and an acetic acid moiety instead of acrylic acid.
3,5-Dichloro-4-hydroxycinnamic acid: Similar structure with two chlorine atoms but different positioning on the phenyl ring.
Uniqueness
3-(2,3-Dichloro-4-hydroxyphenyl)acrylic acid is unique due to the specific positioning of the chlorine atoms and the presence of the acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6Cl2O3 |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
(E)-3-(2,3-dichloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-8-5(2-4-7(13)14)1-3-6(12)9(8)11/h1-4,12H,(H,13,14)/b4-2+ |
InChI Key |
JDAMUMRWDTZPLO-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)Cl)O |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


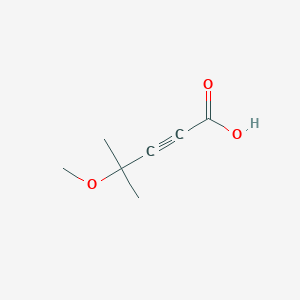
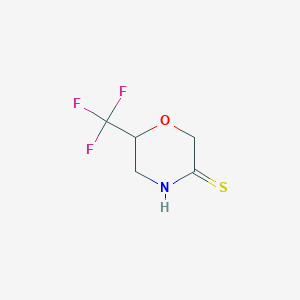


methanol](/img/structure/B13154491.png)

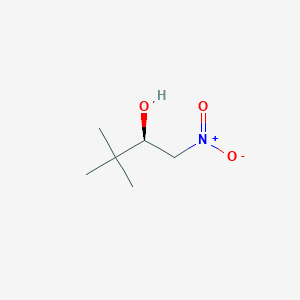
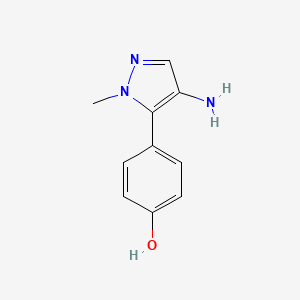
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
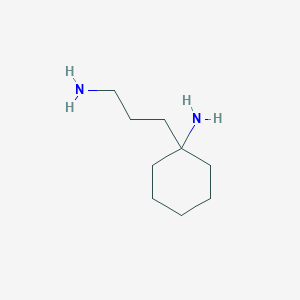
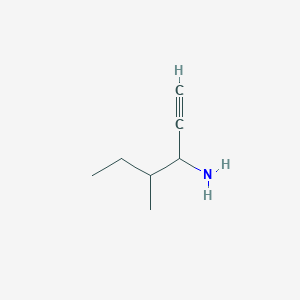
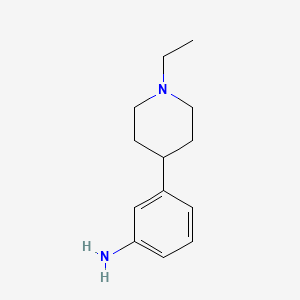

![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
